molecular formula C2H3NaO5S B8738040 Sodium;hydrogen sulfite;oxaldehyde

Sodium;hydrogen sulfite;oxaldehyde

Cat. No.: B8738040
M. Wt: 162.10 g/mol
InChI Key: GZHPURDUBITIAR-UHFFFAOYSA-M
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Description

Sodium hydrogen sulfite (NaHSO₃) is a versatile inorganic compound with reducing, antioxidant, and preservative properties. Its structure consists of a sodium cation (Na⁺) and a hydrogen sulfite anion (HSO₃⁻), which participates in redox and acid-base reactions. Applications span food preservation, water treatment, textile bleaching, and organic synthesis .

Oxaldehyde (glyoxal, OHC–CHO) is the simplest dialdehyde, characterized by two aldehyde groups. Its bifunctional nature allows for unique reactivity, such as forming bis-adducts with nucleophiles like NaHSO₃. This reaction produces a sodium bisulfite adduct, where each aldehyde group binds to HSO₃⁻, yielding a stable sulfonate product .

Properties

Molecular Formula

C2H3NaO5S

Molecular Weight

162.10 g/mol

IUPAC Name

sodium;hydrogen sulfite;oxaldehyde

InChI

InChI=1S/C2H2O2.Na.H2O3S/c3-1-2-4;;1-4(2)3/h1-2H;;(H2,1,2,3)/q;+1;/p-1

InChI Key

GZHPURDUBITIAR-UHFFFAOYSA-M

Canonical SMILES

C(=O)C=O.OS(=O)[O-].[Na+]

Origin of Product

United States

Scientific Research Applications

Applications in Organic Chemistry

  • Reducing Agent : Sodium hydrogen sulfite oxaldehyde acts as a reducing agent in organic reactions. Its ability to selectively reduce various functional groups makes it valuable for synthetic chemists looking to manipulate molecular structures without affecting other sensitive sites.
  • Purification of Aldehydes and Ketones : The compound is effective in forming soluble adducts with aldehydes and ketones, facilitating their purification by allowing for easy separation from impurities. This property is particularly useful in laboratory settings where purity is crucial.
  • Synthesis of Complex Molecules : The reactivity of sodium hydrogen sulfite oxaldehyde allows it to participate in multi-step synthesis processes, contributing to the formation of complex organic molecules used in pharmaceuticals and agrochemicals.

Applications in Food Industry

Sodium hydrogen sulfite is widely used as a food preservative due to its antioxidant properties. It helps prevent spoilage by inhibiting microbial growth and oxidative degradation in food products. Its applications include:

  • Wine Production : Sodium hydrogen sulfite is used to inhibit yeast and bacteria during fermentation, ensuring the stability and quality of wine.
  • Dried Fruits : It prevents browning and maintains color in dried fruits by inhibiting enzymatic reactions that lead to oxidation.
  • Processed Foods : Commonly employed in various processed foods to prolong shelf life and maintain freshness.

Biological Research Applications

Sodium hydrogen sulfite oxaldehyde has garnered attention for its biological effects:

  • DNA Modification : The compound modifies DNA by converting unmethylated cytosine residues into uracil. This property is significant for epigenetic studies, allowing researchers to differentiate between methylated and unmethylated regions of genomic DNA.
  • Cytotoxicity Studies : Glyoxal, one component of this compound, has been studied for its potential cytotoxic effects. Research indicates that it can induce oxidative stress and DNA damage, leading to apoptosis or cellular dysfunction. Thus, sodium hydrogen sulfite oxaldehyde serves as a double-edged sword in biological contexts—beneficial for certain applications while posing risks in others.

Comparative Analysis with Related Compounds

CompoundSimilarityUnique Features
Sodium BisulfiteContains bisulfite ionsPrimarily used as a food preservative
GlyoxalInvolves aldehyde functional groupsDual aldehyde functionalities
Sodium MetabisulfiteRelated through sulfur chemistryMore stable form used primarily for industrial applications
FormaldehydeContains an aldehyde groupMore reactive than glyoxal; widely used in industry
AcetaldehydeSimilar reactivity due to aldehyde functionalitySimpler structure; widely used as an intermediate

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium Hydrogen Sulfite vs. Other Sulfites

Property Sodium Hydrogen Sulfite (NaHSO₃) Sodium Sulfite (Na₂SO₃) Sodium Bisulfate (NaHSO₄)
Chemical Formula NaHSO₃ Na₂SO₃ NaHSO₄
Acidity Weak acid (pKa ~7.2) Basic (pH ~9–10 in solution) Strong acid (pKa ~1.9)
Reducing Strength Moderate Stronger than NaHSO₃ Weak (primarily an acid)
Applications Food preservative, photography, organic synthesis Delignification, pulp bleaching pH adjuster, cleaning agent
Key Reaction Forms adducts with aldehydes Reacts with lignin in biomass Releases SO₄²⁻ in acidic media
  • Sodium Sulfite (Na₂SO₃) : More effective in delignification (58.44% lignin removal with H₂O₂ vs. 41.92% with Na₂SO₃) but less efficient than hydrogen peroxide in industrial processes .
  • Sodium Bisulfate (NaHSO₄) : Unlike NaHSO₃, it acts as a strong acid and lacks reducing properties, limiting its use in redox applications .

Comparison with Other Reducing Agents

Agent Reducing Power Environmental Impact Cost Compatibility with Aldehydes
NaHSO₃ Moderate Low toxicity Low Forms stable adducts
Ascorbic Acid High Biodegradable High No adduct formation
Sodium Dithionite Very High Toxic byproducts Moderate Reacts but less selective
  • NaHSO₃ is preferred in food and pharmaceuticals due to its low toxicity, whereas sodium dithionite is avoided in sensitive applications .

Oxaldehyde vs. Other Aldehydes

Aldehyde Reactivity with NaHSO₃ Product Stability Applications
Oxaldehyde (Glyoxal) High (bis-adduct) High Crosslinking resins, adhesives
Formaldehyde Very High Moderate Disinfectants, polymers
Acetaldehyde Moderate Moderate Flavoring agents, solvents
  • Glyoxal’s bis-adduct with NaHSO₃ is structurally stable and used in sulfonated phenol-formaldehyde resins for enhanced dispersibility .

Research Findings and Data Tables

Table 1: Delignification Efficiency of Sulfites

Agent Lignin Removal (%) Mass Recovery (%)
Sodium Sulfite 41.92 78.40
Hydrogen Peroxide 58.44 79.03
Sodium Chlorite 42.15 87.08

Table 2: Cytotoxicity of NaHSO₃ Derivatives

Compound Safe Dose Range (μmol/L) Cell Type Tested
p-Hydroxybenzyl Hydrogen Sulfite 0–1,000 Rat adrenal cells
Sulfur-Smoked Gastrodia Elata 0–2.5 μg/mL Human kidney/liver cells

Preparation Methods

Aqueous Phase Reaction

In a standard laboratory procedure, glyoxal (40% aqueous solution) is gradually added to a stirred solution of sodium bisulfite (1.2–1.5 molar equivalents) in water at 25–40°C. The mixture is stirred for 4–6 hours, after which the product precipitates as a white crystalline solid. The precipitate is filtered, washed with cold ethanol, and dried under vacuum.

Key Parameters:

  • Temperature: Elevated temperatures (>50°C) risk decomposition of the adduct into glyoxal and sulfur dioxide.

  • Molar Ratio: A slight excess of sodium bisulfite ensures complete conversion of glyoxal.

Ethanol-Mediated Precipitation

To enhance purity, an ethanolic solution of sodium bisulfite is employed. Glyoxal is added dropwise to a refluxing solution of NaHSO₃ in ethanol (70–80°C). The adduct precipitates upon cooling, yielding a high-purity product. This method reduces solubility of byproducts, facilitating isolation.

Synthesis via Dioxy Tartaric Acid Cleavage

A less conventional route involves the cleavage of dioxy tartaric acid in the presence of sodium bisulfite. When dioxy tartaric acid is heated with concentrated sodium bisulfite at 80–100°C, carbon dioxide is released, and glyoxal bisulfite adduct forms:

C4H6O6+2 NaHSO3NaO3S-CH(OH)-CH(OH)-SO3Na+2 CO2+H2O\text{C}4\text{H}6\text{O}6 + 2\ \text{NaHSO}3 \rightarrow \text{NaO}3\text{S-CH(OH)-CH(OH)-SO}3\text{Na} + 2\ \text{CO}2 + \text{H}2\text{O}

This method, though historically significant, yields only 20–30% of the theoretical product due to competing side reactions.

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern industrial processes utilize continuous flow reactors to improve efficiency. Glyoxal and sodium bisulfite solutions are pumped into a reactor at controlled rates (residence time: 10–15 minutes). The effluent is crystallized using evaporative cooling, achieving yields exceeding 85%.

Purification Techniques

  • Activated Carbon Treatment: Crude adduct solutions are treated with activated carbon (0.5–1.0% w/v) to adsorb colored impurities, followed by filtration.

  • Recrystallization: The product is dissolved in minimal hot water and recrystallized by cooling to 0–5°C, enhancing purity to >98%.

Analytical Characterization

The sodium bisulfite oxaldehyde adduct is characterized using:

  • X-Ray Diffraction (XRD): Confirms crystalline structure and purity.

  • Infrared Spectroscopy (IR): Peaks at 1040 cm⁻¹ (S=O stretch) and 3400 cm⁻¹ (O-H stretch) validate sulfonate and hydroxyl groups.

  • Elemental Analysis: Matches theoretical values for C, S, and Na content.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Advantages Limitations
Aqueous Phase Reaction70–7590–92Simple setup, low costRequires extensive washing
Ethanol-Mediated80–8595–97High purity, minimal byproductsHigher solvent cost
Dioxy Tartaric Cleavage20–3070–75Historical interestLow yield, obsolete
Continuous Flow85–9098–99Scalable, consistent qualityHigh initial investment

Challenges and Optimization Strategies

Byproduct Formation

Excess bisulfite or elevated pH can lead to sulfonic acid derivatives. Maintaining a pH of 4–5 and stoichiometric ratios mitigates this.

Thermal Stability

The adduct decomposes above 120°C, releasing SO₂. Storage at <25°C in airtight containers is critical.

Applications and Industrial Relevance

Sodium bisulfite oxaldehyde is pivotal in:

  • Textile Industry: As a crosslinking agent for cellulose fibers.

  • Pharmaceuticals: Intermediate in synthesizing antihypertensive agents.

  • Organic Synthesis: Protecting group for aldehydes in multistep reactions .

Q & A

Q. What are the primary synthesis methods for sodium hydrogen sulfite, and how can byproducts be minimized?

Sodium hydrogen sulfite (NaHSO₃) is commonly synthesized via the reaction of sulfur dioxide (SO₂) with sodium hydroxide (NaOH). Key steps include:

  • Stepwise addition of SO₂ : Gradual introduction of SO₂ into NaOH solution under controlled pH (5–6) to favor NaHSO₃ over Na₂SO₃ .
  • Temperature control : Maintaining temperatures below 40°C to prevent thermal decomposition into Na₂SO₃ and SO₂ .
  • Byproduct mitigation : Excess SO₂ or NaOH can shift product ratios; stoichiometric ratios and real-time pH monitoring are critical .

Q. How does pH influence the redox behavior of sodium hydrogen sulfite in aqueous solutions?

Sodium hydrogen sulfite acts as a reducing agent, with reactivity dependent on pH:

  • Acidic conditions : Dominated by HSO₃⁻, which rapidly reduces oxidants (e.g., Cl₂, I₂) to form SO₄²⁻ and halides (e.g., 2HCl + NaHSO₄ from Cl₂) .
  • Neutral/alkaline conditions : SO₃²⁻ becomes prevalent, exhibiting slower redox kinetics but higher selectivity in reducing metal ions .
  • Methodological note : Use spectrophotometry (e.g., residual chlorine analysis) to quantify reaction progress under varying pH .

Q. What characterization techniques are suitable for verifying sodium hydrogen sulfite purity?

  • Titrimetry : Iodometric titration with 0.1M iodine solution to quantify active sulfite content .
  • Spectroscopy : FT-IR to identify S-O stretching bands (~1,000 cm⁻¹) and confirm absence of sulfate impurities .
  • Thermogravimetric analysis (TGA) : Detect thermal decomposition products (e.g., SO₂ release at >100°C) .

Advanced Research Questions

Q. How can contradictory data on sulfite oxidation products (e.g., thiosulfate vs. sulfate) be resolved?

Conflicting product distributions arise from reaction conditions:

  • Temperature : Higher temperatures (>50°C) favor sulfate over thiosulfate due to accelerated oxidation rates .
  • Catalysts : Trace metal ions (e.g., Ni²⁺) catalyze sulfite-to-sulfate pathways, while their absence promotes thiosulfate formation .
  • Experimental design : Use controlled batch reactors with inert linings (e.g., Teflon) to minimize catalytic interference .

Q. What methodologies optimize sodium hydrogen sulfite’s role as a dechlorination agent in complex matrices?

  • Dosage calibration : Determine stoichiometric requirements using residual chlorine probes (e.g., 1.34 mg NaHSO₃ per mg Cl₂) .
  • Matrix effects : Evaluate interference from organic matter (e.g., oxaldehyde) via competitive kinetic assays .
  • Real-time monitoring : Employ redox potential (ORP) sensors to track dechlorination efficiency in flow-through systems .

Q. How do reaction pathways differ between sodium hydrogen sulfite and sodium sulfite in oxidative environments?

  • Kinetic divergence : NaHSO₃ reacts faster with oxidants (e.g., O₃) due to higher solubility and proton availability .
  • Product selectivity : Na₂SO₃ preferentially forms sulfates, while NaHSO₃ generates mixed products (e.g., dithionites under reductive conditions) .
  • Advanced analysis : Use stopped-flow spectroscopy to compare rate constants (k) for SO₃²⁻ vs. HSO₃⁻ oxidation .

Key Methodological Recommendations

  • Contradiction resolution : Replicate experiments under standardized conditions (pH, temperature, catalyst-free) to isolate variables .
  • Advanced synthesis : Use SO₂ gas scrubbers to enhance yield in NaHSO₃ preparation .
  • Safety protocols : Handle NaHSO₃ in sealed, light-protected containers to prevent oxidation .

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